molecular formula C21H23F2N3O2 B5619366 (1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5619366
M. Wt: 387.4 g/mol
InChI Key: PJHASHJVTIHXDU-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives has been explored for their potential in treating cognitive deficits associated with psychiatric or neurological conditions. For instance, the compound CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, was identified for the treatment of cognitive disorders in schizophrenia, showcasing the importance of structural diversity and in vitro and in vivo efficacy in cognition models (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds, particularly those involving diazabicyclo frameworks, has been established through various analytical methods. For example, the study of different transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane highlights the importance of structural analysis in understanding the chemical behavior and potential applications of these compounds (Nikit-skaya & Yakhontov, 1970).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo various chemical reactions, illustrating their reactivity and potential for further chemical modification. For instance, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane through reduction, debenzylation, and subsequent reactions showcases the compound's versatility in chemical synthesis (Nikit-skaya & Yakhontov, 1970).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, including their vaporization enthalpies and structural stability, have been studied to understand their behavior under different conditions. For example, the vaporization enthalpies of related heterocyclic compounds suggest a degree of self-association, indicating their potential for various applications based on physical properties (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties of diazabicyclo nonane derivatives, such as their reactivity, stability, and potential for forming various chemical bonds, are crucial for their application in chemical synthesis and potential therapeutic uses. Studies on compounds like "3-Hydroxy-4-pyrones" as precursors for highly substituted azabicyclo[3.2.1]octane moieties underline the significance of understanding these chemical properties (Rumbo et al., 1996).

properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c1-28-17-7-18(22)20(19(23)8-17)21(27)26-12-15-4-5-16(26)13-25(11-15)10-14-3-2-6-24-9-14/h2-3,6-9,15-16H,4-5,10-13H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHASHJVTIHXDU-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)F)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

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